molecular formula C8H13Br B2578490 2-(Bromomethyl)bicyclo[2.2.1]heptane CAS No. 55932-58-6

2-(Bromomethyl)bicyclo[2.2.1]heptane

Cat. No.: B2578490
CAS No.: 55932-58-6
M. Wt: 189.096
InChI Key: CKZCOAFUOGZKIA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C8H13Br. It is a derivative of norbornane, featuring a bromomethyl group attached to the bicyclic structure. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications .

Scientific Research Applications

2-(Bromomethyl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)bicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the bromination of norbornane derivatives. For instance, the bromination of 2-methylbicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)bicyclo[2.2.1]heptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to modify other molecules by forming covalent bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethylbicyclo[2.2.1]heptane
  • 2-Iodomethylbicyclo[2.2.1]heptane
  • 2-Methylbicyclo[2.2.1]heptane

Uniqueness

2-(Bromomethyl)bicyclo[2.2.1]heptane is unique due to its specific reactivity profile. The bromine atom provides a good leaving group, making it highly reactive in substitution reactions compared to its chloro and iodo counterparts. This reactivity makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)bicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZCOAFUOGZKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55932-58-6
Record name 2-(bromomethyl)bicyclo[2.2.1]heptane
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